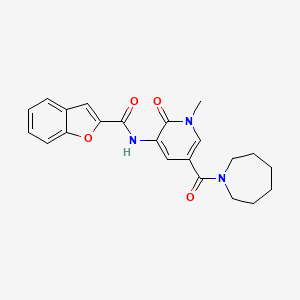

![molecular formula C16H14N6OS B2990051 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034556-80-2](/img/structure/B2990051.png)

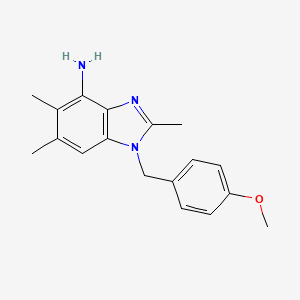

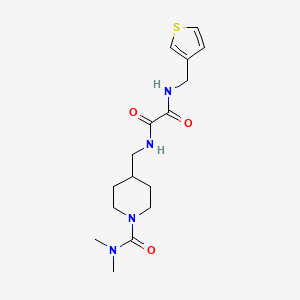

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has attracted significant interest due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is unique and has been extensively studied . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and have been the subject of many studies . For instance, the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles and 5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines vary depending on the specific compound. For instance, some compounds in this class have been reported to have a melting point of 326–328 °C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is significant in medicinal chemistry due to its presence in compounds exhibiting biological activities . These activities include acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are crucial in the treatment of various diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Cancer Therapy

The structural motif of 1,2,4-triazolo[1,5-a]pyrimidine is found in compounds with antitumor properties. Some derivatives have shown effective antiproliferative activity against various cancer cell lines, including A549, Bewo, and MCF-7 cells. Molecular docking studies suggest that these compounds can bind effectively to cancer targets like c-Met kinase, indicating potential as anticancer agents .

Enzyme Inhibition

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of enzymes like carbonic anhydrase and cholinesterase. These enzymes are therapeutic targets for conditions such as glaucoma and Alzheimer’s disease, respectively. Therefore, derivatives of this compound could be developed as enzyme inhibitors for therapeutic applications .

Metabolic Disorders

Derivatives of this compound have been associated with the modulation of fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are potential therapeutic targets for metabolic disorders like dyslipidemia, coronary heart disease, and diabetes. Modulating FABPs could lead to new treatments for these conditions .

Material Sciences

The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are not only limited to biomedical applications but also extend to material sciences. Their unique structural features make them suitable for developing new materials with potential applications in electronics and photonics .

Sustainable Chemistry

The synthesis of heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyrimidine derivatives is an actively pursued area of research in sustainable chemistry. Methods such as microwave-mediated, catalyst-free synthesis demonstrate the compound’s role in developing eco-friendly and efficient synthetic pathways .

Zukünftige Richtungen

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired many reviews over the years on their chemistry and methods of synthesis . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This interaction results in the disruption of the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cells from proliferating . The compound’s action on CDK2 also impacts the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells . The compound induces cell apoptosis and G2/M phase arrest, and it regulates cell cycle-related and apoptosis-related proteins in these cells .

Eigenschaften

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c23-14(15-21-12-5-1-2-6-13(12)24-15)17-7-3-4-11-8-18-16-19-10-20-22(16)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHASCXEQJAEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

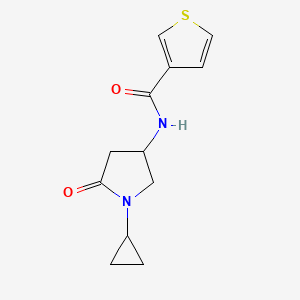

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)

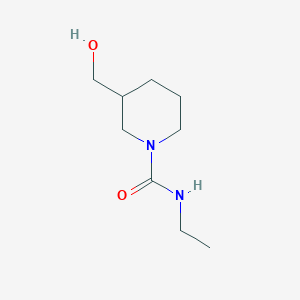

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)

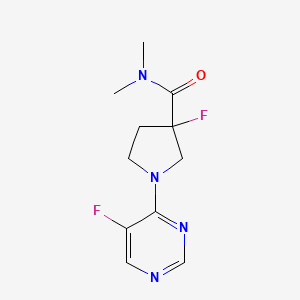

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)